N-(3,3-diphenylpropyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
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Overview
Description
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and various functional groups such as methoxyphenyl and diphenylpropyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves its interaction with specific molecular targets and pathways. The thiazole ring and the attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares the methoxyphenyl group and has similar reactivity in substitution reactions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar fused-ring structure and exhibits comparable thermal stability and reactivity.
Uniqueness
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its combination of a thiazole ring with a carboxamide group and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H27N3O4S2 |
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Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-19-25(35-27(29-19)30-36(32,33)23-15-13-22(34-2)14-16-23)26(31)28-18-17-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24H,17-18H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
OMMANNYPVFJCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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